molecular formula C16H18INO2 B283271 N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine

N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine

Cat. No. B283271
M. Wt: 383.22 g/mol
InChI Key: RXMVYMWTHBWKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine, also known as EMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMBA is a small molecule that can selectively target specific proteins and enzymes in the body, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine involves its ability to selectively bind to specific proteins and enzymes in the body. This binding can lead to changes in the activity of these proteins, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of certain enzymes, which can lead to changes in cellular signaling pathways. N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine has several advantages as a tool for lab experiments. It is a small molecule that can selectively target specific proteins and enzymes, which makes it a valuable tool for studying their functions. However, there are also limitations to its use. N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine has been shown to have anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its use as a tool for studying the functions of specific proteins and enzymes in the body. As more is learned about the mechanisms of action of N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine, it may become an even more valuable tool for scientific research.

Synthesis Methods

The synthesis of N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 4-iodoaniline to form an intermediate compound. This intermediate is then further reacted with sodium borohydride and acetic acid to produce N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine.

Scientific Research Applications

N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a tool for studying protein-protein interactions. N-(2-ethoxy-3-methoxybenzyl)-N-(4-iodophenyl)amine can selectively bind to specific proteins and enzymes, which makes it a valuable tool for studying their functions and interactions.

properties

Molecular Formula

C16H18INO2

Molecular Weight

383.22 g/mol

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-4-iodoaniline

InChI

InChI=1S/C16H18INO2/c1-3-20-16-12(5-4-6-15(16)19-2)11-18-14-9-7-13(17)8-10-14/h4-10,18H,3,11H2,1-2H3

InChI Key

RXMVYMWTHBWKFZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1OC)CNC2=CC=C(C=C2)I

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNC2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.